molecular formula C11H20O2S B13103529 Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate

Cat. No.: B13103529
M. Wt: 216.34 g/mol
InChI Key: JNSZRVZTYIXRCR-UHFFFAOYSA-N
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Description

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2S. It is a derivative of cyclohexanecarboxylate, featuring an ethyl ester group and a methylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The methylthio group is then introduced through a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiomethyl chloride, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while bases like sodium hydroxide or potassium carbonate are employed for the nucleophilic substitution step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((methylthio)methyl)cyclohexanecarboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing organic molecules .

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

ethyl 1-(methylsulfanylmethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O2S/c1-3-13-10(12)11(9-14-2)7-5-4-6-8-11/h3-9H2,1-2H3

InChI Key

JNSZRVZTYIXRCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)CSC

Origin of Product

United States

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